molecular formula C27H37ClF2N4O B12381053 Srebp/scap-IN-2

Srebp/scap-IN-2

Cat. No.: B12381053
M. Wt: 507.1 g/mol
InChI Key: UKVHRNXPYYONGQ-BAPRXCICSA-N
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Description

Srebp/scap-IN-2 is a compound that plays a significant role in the regulation of lipid metabolism. It is involved in the sterol regulatory element-binding protein (SREBP) pathway, which is crucial for maintaining cellular cholesterol and lipid homeostasis. This compound is particularly important in the context of metabolic diseases and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Srebp/scap-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general methods involve organic synthesis techniques such as condensation reactions, catalytic hydrogenation, and purification processes like chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The production process would also include steps for the safe handling and disposal of chemical reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Srebp/scap-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

Srebp/scap-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study lipid metabolism and the SREBP pathway.

    Biology: Investigated for its role in cellular cholesterol regulation and its impact on metabolic diseases.

    Medicine: Explored as a potential therapeutic agent for conditions such as hyperlipidemia, atherosclerosis, and non-alcoholic fatty liver disease.

    Industry: Utilized in the development of pharmaceuticals targeting lipid metabolism disorders.

Mechanism of Action

Srebp/scap-IN-2 exerts its effects by modulating the SREBP pathway. It interacts with the sterol regulatory element-binding protein cleavage-activating protein (SCAP), which is responsible for the transport of SREBP from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, SREBP undergoes proteolytic cleavage, releasing its active form that enters the nucleus and regulates the expression of genes involved in lipid biosynthesis and uptake. This pathway is crucial for maintaining cellular lipid homeostasis and is a target for therapeutic interventions in metabolic diseases .

Comparison with Similar Compounds

Srebp/scap-IN-2 can be compared with other compounds involved in the SREBP pathway, such as:

    Sterol regulatory element-binding protein (SREBP): A family of transcription factors that regulate lipid metabolism.

    Insulin-induced gene protein (INSIG): Proteins that interact with SCAP and regulate its activity.

    HMG-CoA reductase inhibitors: Compounds that inhibit the enzyme responsible for cholesterol synthesis.

This compound is unique in its specific interaction with SCAP, making it a valuable tool for studying the SREBP pathway and developing targeted therapies for lipid metabolism disorders .

Properties

Molecular Formula

C27H37ClF2N4O

Molecular Weight

507.1 g/mol

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[2-[5-(2-chlorophenyl)tetrazol-2-yl]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3,3-difluoro-2-methylheptan-2-ol

InChI

InChI=1S/C27H37ClF2N4O/c1-18(13-16-27(29,30)25(2,3)35)21-11-12-22-19(8-7-15-26(21,22)4)14-17-34-32-24(31-33-34)20-9-5-6-10-23(20)28/h5-6,9-10,14,18,21-22,35H,7-8,11-13,15-17H2,1-4H3/b19-14+/t18-,21-,22+,26-/m1/s1

InChI Key

UKVHRNXPYYONGQ-BAPRXCICSA-N

Isomeric SMILES

C[C@H](CCC(C(C)(C)O)(F)F)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\CN3N=C(N=N3)C4=CC=CC=C4Cl)C

Canonical SMILES

CC(CCC(C(C)(C)O)(F)F)C1CCC2C1(CCCC2=CCN3N=C(N=N3)C4=CC=CC=C4Cl)C

Origin of Product

United States

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